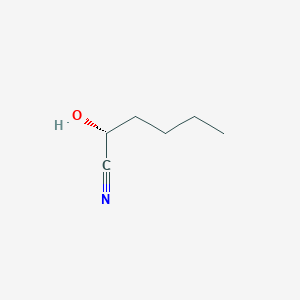

(2r)-2-Hydroxyhexanenitrile

Description

Structure

3D Structure

Properties

CAS No. |

10021-65-5 |

|---|---|

Molecular Formula |

C6H11NO |

Molecular Weight |

113.16 g/mol |

IUPAC Name |

(2R)-2-hydroxyhexanenitrile |

InChI |

InChI=1S/C6H11NO/c1-2-3-4-6(8)5-7/h6,8H,2-4H2,1H3/t6-/m1/s1 |

InChI Key |

VKIGAWAEXPTIOL-ZCFIWIBFSA-N |

SMILES |

CCCCC(C#N)O |

Isomeric SMILES |

CCCC[C@H](C#N)O |

Canonical SMILES |

CCCCC(C#N)O |

Synonyms |

[R,(+)]-2-Hydroxyhexanenitrile |

Origin of Product |

United States |

Mechanistic and Kinetic Investigations of Cyanohydrin Formation

Elucidation of Enzyme Catalytic Mechanisms (Hydroxynitrile Lyases)

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible formation of cyanohydrins. (R)-selective HNLs are particularly effective for synthesizing (2R)-2-Hydroxyhexanenitrile. The catalytic mechanism of HNLs has been elucidated through structural biology, site-directed mutagenesis, and kinetic studies. wiley.comrsc.org

HNLs belonging to the α/β-hydrolase superfamily utilize a classic catalytic triad (B1167595), typically composed of Serine-Histidine-Aspartate, to facilitate the reaction. mdpi.comwikipedia.org The proposed mechanism for the synthesis of this compound from pentanal and hydrogen cyanide (HCN) proceeds as follows:

Substrate Binding: The pentanal substrate binds within the active site of the enzyme. The active site architecture is crucial for positioning the substrate correctly for a stereospecific attack.

Nucleophilic Attack: The serine residue of the catalytic triad, activated by the histidine and aspartate residues, acts as a general base. It deprotonates the incoming hydrogen cyanide, generating a highly nucleophilic cyanide anion.

Stereocontrolled Addition: The cyanide anion attacks the re-face of the pentanal carbonyl group. The enzyme's chiral environment sterically hinders attack on the si-face, ensuring the formation of the (R)-enantiomer. A key lysine (B10760008) residue is often present in the active site to stabilize the developing negative charge on the oxygen atom (oxyanion) of the tetrahedral intermediate and to correctly position the substrate. wikipedia.org

Protonation and Product Release: The protonated histidine residue acts as a general acid, donating a proton to the oxyanion to form the hydroxyl group of the cyanohydrin. The resulting this compound product then dissociates from the enzyme, regenerating the catalyst for the next cycle. mdpi.com

Different classes of HNLs may exhibit variations in their catalytic machinery. For instance, HNL from Passiflora edulis utilizes a His8-Asn101 catalytic dyad, where His8 functions as both a general acid and base. wiley.com Similarly, a novel HNL from the millipede Chamberlinius hualienensis employs a proposed mechanism where Lys117 acts as the base and Arg38 as the acid. rsc.org

Table 1: Key Catalytic Residues in (R)-Hydroxynitrile Lyases and Their Functions

| Residue/Group | Function | Reference |

|---|---|---|

| Serine (in Ser-His-Asp triad) | Acts as a general base, deprotonating HCN after being activated by Histidine. Also involved in substrate binding. | mdpi.comwikipedia.org |

| Histidine (in Ser-His-Asp triad) | Activates Serine and later acts as a general acid, protonating the oxyanion intermediate. | mdpi.comwikipedia.org |

| Aspartate (in Ser-His-Asp triad) | Orients and stabilizes the histidine residue, increasing its basicity. | mdpi.com |

| Lysine | Positions the substrate and stabilizes the negatively charged tetrahedral intermediate. Modulates the basicity of the catalytic base. | wikipedia.org |

Stereochemical Control in Organocatalytic Cyanation

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of this compound. Chiral small organic molecules, such as peptides and their derivatives or cinchona alkaloids, can catalyze the enantioselective addition of cyanide to pentanal. wiley.comrsc.org The stereochemical control arises from the formation of a well-organized, chiral transition state involving the catalyst, the aldehyde, and the cyanide source.

For example, cyclic dipeptides containing a histidine residue, such as cyclo-[(S)-His-(S)-Phe], have been shown to be effective. rsc.org The proposed mechanism involves the imidazole (B134444) side chain of histidine acting as a general base to activate the HCN, while the peptide backbone forms hydrogen bonds with the pentanal, orienting it for a facial-selective attack by the cyanide ion. The rigidity of the catalyst-substrate complex is key to achieving high enantioselectivity. wiley.com

At a more detailed level, stereochemical induction in organocatalysis is governed by subtle stereoelectronic effects and the conformational preferences of the substrate within the catalyst's binding pocket. For the cyanation of pentanal, the flexible alkyl chain can adopt multiple conformations. An effective organocatalyst selectively binds and reacts with a specific, lower-energy conformation of the aldehyde.

A crucial factor in the stereodetermining step is the anomeric effect . The anomeric effect is a stereoelectronic phenomenon that describes the preference for heteroatomic substituents adjacent to another heteroatom within a ring to occupy an axial position, which can be more stable than the sterically expected equatorial position. wikipedia.org This principle can be extended to acyclic systems and transition states. In the context of cyanohydrin formation, the electronegative cyano group can exhibit an anomeric effect. researchgate.netscispace.com

In a proposed transition state for the formation of this compound, a chiral bifunctional organocatalyst can bind both the pentanal and the cyanide source. The catalyst forces the reacting fragments into a specific chair-like or gauche conformation. scripps.edu In this arrangement, an axial attack of the cyanide nucleophile can be favored due to stabilizing n-σ* orbital interactions between a lone pair of the aldehyde's oxygen atom and the antibonding orbital of the newly forming C-CN bond. This anomeric stabilization of the transition state, combined with the steric environment created by the catalyst, directs the cyanide to the re-face of the pentanal, leading to the desired (R)-product. scispace.com The catalyst essentially "pre-organizes" the aldehyde into a reactive conformation that minimizes steric clashes and maximizes electronic stabilization for only one of the two possible stereochemical pathways. researchgate.net

Kinetic and Mechanistic Studies of Metal-Catalyzed Cyanosilylation

Metal-based catalysts, particularly chiral titanium complexes, are highly efficient for the asymmetric cyanosilylation of aldehydes, including pentanal. In this reaction, trimethylsilyl (B98337) cyanide (TMSCN) is used as the cyanide source, yielding a silyl-protected cyanohydrin.

Kinetic studies on the cyanosilylation of aldehydes catalyzed by dinuclear (salen)titanium complexes have provided significant mechanistic insight. sci-hub.se These studies often reveal the reaction order with respect to the catalyst, the aldehyde, and TMSCN. For one highly efficient covalently bridged dinuclear (salen)titanium catalyst, the reaction was found to be first order in the catalyst but nearly zero order in both the aldehyde and TMSCN. sci-hub.se This suggests that the rate-determining step occurs after the binding of both substrates to the catalyst and that the catalyst-substrate complex is the most abundant species during the reaction.

The proposed mechanism for a bimetallic titanium-salen catalyzed reaction involves:

Dual Activation: One titanium center acts as a Lewis acid, coordinating to and activating the carbonyl oxygen of pentanal. This increases the electrophilicity of the carbonyl carbon.

Cyanide Delivery: The second titanium center in the complex coordinates to the nitrogen atom of TMSCN, activating it and preparing it for delivery.

Intramolecular Transfer: The cyanide is transferred intramolecularly from the second titanium center to the activated aldehyde on the first titanium center. This highly organized, intramolecular transition state is responsible for the high enantioselectivity.

Silyl (B83357) Group Transfer and Product Release: The resulting titanium-alkoxide intermediate is captured by the silyl moiety, releasing the silylated this compound product and regenerating the dimeric catalyst.

Different metal systems operate via distinct mechanisms, and their kinetic profiles can vary.

Table 2: Comparison of Metal-Catalyzed Cyanosilylation Systems

| Metal Catalyst System | Typical Cyanide Source | Key Mechanistic Features | Reference |

|---|---|---|---|

| Dimeric (salen)Titanium(IV) | TMSCN, Ethyl Cyanoformate | Intramolecularly cooperative catalysis; dual activation of aldehyde and cyanide source. First order in catalyst, near zero order in substrates. | sci-hub.se |

| VO(salen)NCS | TMSCN | Obeys overall second-order kinetics (first order in aldehyde and TMSCN). Involves two parallel catalytic cycles (monometallic and bimetallic). | caltech.edu |

| MIL-101(Cr) (MOF) | TMSCN | Heterogeneous catalysis. Aldehyde activation by coordinatively unsaturated Cr(III) Lewis acid sites within the metal-organic framework. | researchgate.netorganic-chemistry.org |

| β-amino alcohol-Ti(Oi-Pr)₄ | TMSCN | Mild, efficient catalysis for a broad range of aldehydes, including aliphatic ones. | researchgate.net |

Cooperative Catalysis Principles in Asymmetric Cyanohydrin Synthesis

The most effective catalysts for asymmetric cyanohydrin synthesis, whether metal-based or organocatalytic, operate under the principle of cooperative catalysis . caltech.edu This concept involves the simultaneous activation of both the electrophile (pentanal) and the nucleophile (cyanide source) by different functional groups, which can be part of a single bifunctional catalyst or two separate catalysts working in concert. mdpi.com

In the context of synthesizing this compound, a cooperative system typically involves:

A Lewis Acidic Site: This site (e.g., a metal center like Ti(IV) or a hydrogen-bond donor like a thiourea) coordinates to the carbonyl oxygen of pentanal. This activation polarizes the C=O bond, lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, and makes the carbonyl carbon more susceptible to nucleophilic attack. researchgate.netmdpi.com

A Lewis Basic Site: This site (e.g., a tertiary amine, an N-oxide, or a salen ligand) interacts with the cyanide source (HCN or TMSCN). This activation increases the nucleophilicity of the cyanide, effectively raising its HOMO (Highest Occupied Molecular Orbital). researchgate.netmdpi.com

By simultaneously lowering the electrophile's LUMO and raising the nucleophile's HOMO, cooperative catalysis dramatically reduces the activation energy of the reaction compared to a pathway where only one reactant is activated. This leads to significantly enhanced reaction rates and allows the reaction to proceed under milder conditions. Furthermore, in a chiral cooperative catalyst, the fixed spatial relationship between the acidic and basic sites creates a highly ordered transition state, which is fundamental for achieving high levels of stereocontrol and producing this compound with high enantiomeric excess.

Synthetic Utility of 2r 2 Hydroxyhexanenitrile As a Chiral Building Block

Transformation to Chiral α-Hydroxy Acids

The nitrile functional group of (2R)-2-hydroxyhexanenitrile can be readily hydrolyzed to a carboxylic acid, yielding the corresponding chiral α-hydroxy acid while preserving the stereochemistry at the C2 position. This transformation is a fundamental process in organic chemistry, typically achieved under acidic or basic conditions followed by acidification. The resulting product, (2R)-2-hydroxyhexanoic acid, is itself a useful building block in various synthetic applications. nih.govebi.ac.uk The reaction provides a direct route from a cyanohydrin to an α-hydroxy acid, a motif present in numerous biologically active molecules. nih.govescholarship.org

Table 1: Hydrolysis of this compound

| Reactant | Product | Reagents |

| This compound | (2R)-2-Hydroxyhexanoic Acid | H₃O⁺ or OH⁻, then H₃O⁺ |

Conversion to Chiral α-Hydroxy Aldehydes

The conversion of this compound to a chiral α-hydroxy aldehyde is a more delicate transformation that requires partial reduction of the nitrile group. A common and effective reagent for this purpose is Diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comchemistrysteps.com The reaction is typically conducted at low temperatures, such as -78 °C, to prevent over-reduction of the nitrile to a primary amine. libretexts.org Under these controlled conditions, DIBAL-H reduces the nitrile to an intermediate imine, which is then hydrolyzed to the desired aldehyde upon aqueous workup. masterorganicchemistry.comcommonorganicchemistry.com This method provides access to chiral α-hydroxy aldehydes, which are highly reactive and versatile intermediates for further C-C bond formations and functional group interconversions. researchgate.net

Table 2: DIBAL-H Reduction of this compound

| Reactant | Reagent | Intermediate | Product |

| This compound | 1. DIBAL-H, -78 °C | Aluminum-imine complex | (2R)-2-Hydroxyhexanal |

| 2. H₂O (workup) |

Derivatization to Chiral β-Amino Alcohols

Chiral β-amino alcohols are crucial structural motifs found in natural products, pharmaceuticals, and chiral ligands. sciengine.comdiva-portal.org this compound serves as a precursor to these compounds through the complete reduction of its nitrile moiety to a primary amine. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Palladium catalyst), are typically employed for this transformation. The reaction converts the cyano group into an aminomethyl group (-CH₂NH₂), resulting in the formation of (2R)-1-aminohexane-2-ol. This synthetic route is a straightforward method for preparing enantiomerically pure β-amino alcohols from α-hydroxynitriles. nih.gov

Table 3: Synthesis of (2R)-1-Aminohexane-2-ol

| Reactant | Reagent | Product |

| This compound | LiAlH₄ or H₂/Catalyst | (2R)-1-Aminohexane-2-ol |

Synthesis of Other Chiral Functionalized Compounds (e.g., α-Aminonitriles, Heterocyclic Systems)

The versatility of this compound extends to the synthesis of other functionalized chiral molecules, including α-aminonitriles and heterocyclic systems.

α-Aminonitriles: These compounds are precursors to α-amino acids and are important in pharmaceutical chemistry. mdpi.com The hydroxyl group of this compound can be converted into an amino group to yield a chiral α-aminonitrile. A common method for this transformation is the Mitsunobu reaction. lookchem.com This reaction allows for the stereospecific substitution of the hydroxyl group with a nitrogen nucleophile, such as a protected amine like phthalimide (B116566) or an azide (B81097) followed by reduction, thereby inverting the stereocenter if the mechanism proceeds via a classic Sₙ2 pathway.

Heterocyclic Systems: The dual functionality of this compound makes it a potential starting material for the synthesis of various heterocyclic structures. Depending on the reaction conditions and co-reactants, the hydroxyl and nitrile groups can participate in cyclization reactions to form rings such as oxazolines or other nitrogen- and oxygen-containing heterocycles. google.com For instance, intramolecular reactions or condensations with other bifunctional molecules can lead to the construction of complex cyclic systems. chim.it

Table 4: Representative Transformations to Other Chiral Compounds

| Starting Material | Target Compound Class | General Method |

| This compound | α-Aminonitrile | Mitsunobu Reaction |

| This compound | Heterocyclic Compound | Intramolecular Cyclization/Condensation |

Stereoselective Preparation of O-Functionalized Cyanohydrins

To facilitate multi-step syntheses, the hydroxyl group of this compound can be protected or functionalized. This prevents its interference in subsequent reactions involving the nitrile group or other parts of the molecule. This O-functionalization must proceed without racemizing the chiral center.

O-Silylation: The hydroxyl group can be converted into a silyl (B83357) ether, a common protecting group for alcohols. wikipedia.org This is typically achieved by reacting the cyanohydrin with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) or another silylating agent in the presence of a non-nucleophilic base like imidazole (B134444) or triethylamine (B128534). wikipedia.orgorganic-chemistry.orgorganic-chemistry.org Silyl ethers are generally stable to a wide range of reaction conditions but can be easily removed when needed.

O-Acylation: Alternatively, the hydroxyl group can be acylated to form an ester. This is accomplished by treating the cyanohydrin with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This not only protects the alcohol but can also introduce additional functionality into the molecule.

These O-functionalized derivatives are stable intermediates that can undergo further transformations at the nitrile group, such as reduction or addition reactions, with the hydroxyl function safely masked.

Table 5: O-Functionalization of this compound

| Functionalization Type | Reagent Example | Product Class |

| O-Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl) | O-Silyl Ether |

| O-Acylation | Acetyl Chloride or Acetic Anhydride | O-Acyl Ester |

Advanced Analytical Methodologies for Chiral Cyanohydrins

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are paramount for the separation and quantification of enantiomers, thereby allowing for the determination of enantiomeric excess (ee). nih.govwiley.com The development of high-performance chiral stationary phases (CSPs) has revolutionized this field, enabling rapid and accurate analysis. wiley.com

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful and highly selective technique for the analysis of volatile and semi-volatile chiral compounds like cyanohydrins. chromatographyonline.comuni-muenchen.de This method utilizes capillary columns coated with a chiral stationary phase (CSP) to achieve enantiomeric separation. uni-muenchen.degcms.cz The separation is based on the differential interaction between the enantiomers and the chiral selector, leading to different retention times. uni-muenchen.de

Commonly used CSPs for chiral GC include derivatized cyclodextrins, such as permethylated beta-cyclodextrin, which can be dissolved in a nonpolar or intermediate polarity achiral stationary phase. chromatographyonline.comgcms.cz The choice of the cyclodextrin (B1172386) derivative and the operating conditions, such as temperature, are critical for achieving optimal separation. gcms.czresearchgate.net The interaction between the analyte and the CSP can occur through inclusion into the hydrophobic cyclodextrin cavity or via surface interactions with the functional groups on the cyclodextrin rims. chromatographyonline.com

Key advantages of Chiral GC include:

High Resolution and Sensitivity: Capable of separating enantiomers with high efficiency, allowing for the detection of trace amounts. chromatographyonline.comuni-muenchen.de

Speed: Offers rapid analysis times. chromatographyonline.com

Coupling with Mass Spectrometry (GC-MS): Enables unambiguous identification of the separated enantiomers. uni-muenchen.de

For the analysis of cyanohydrins, derivatization may sometimes be employed to improve volatility and chromatographic behavior. However, direct analysis is often possible. google.com The enantiomeric excess is determined by comparing the peak areas of the two enantiomers in the chromatogram. mit.edu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the determination of enantiomeric excess of chiral compounds, including cyanohydrins. heraldopenaccess.usuma.es The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are the most common and effective for a broad range of chiral compounds. biovanix.comelementlabsolutions.com These CSPs operate based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. elementlabsolutions.com The choice of mobile phase, which can be normal-phase or reversed-phase, is crucial for achieving separation. phenomenex.com

Methods for Enantiomeric Excess Determination by Chiral HPLC:

Direct Method: The enantiomers are separated on a chiral column and detected by a non-specific detector like a UV or fluorescence detector. heraldopenaccess.usuma.es The enantiomeric excess is calculated from the relative peak areas.

Indirect Method: The cyanohydrin is derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.net However, direct methods are generally preferred to avoid potential kinetic resolution during derivatization. wiley.com

Coupling with Chiroptical Detectors: Using detectors like Circular Dichroism (CD) or Optical Rotation (OR) in conjunction with HPLC can provide information about the absolute configuration and enhance the accuracy of enantiomeric excess determination, sometimes even without pure enantiomeric standards. heraldopenaccess.usuma.es

Acidifying the solvent during HPLC analysis can be crucial for the stability of unprotected cyanohydrins, allowing for direct monitoring of reactions. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and stereochemical analysis of chiral molecules. They provide detailed information about the molecular framework, functional groups, and the three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure and stereochemistry of molecules. numberanalytics.comleibniz-fmp.delibretexts.org While standard 1D NMR spectra of enantiomers are identical, their stereochemistry can be investigated using chiral auxiliary agents or advanced NMR techniques.

Use of Chiral Shift Reagents (CSRs): Chiral shift reagents are chiral compounds that form transient diastereomeric complexes with the enantiomers of a chiral analyte. This interaction induces different chemical shifts for the corresponding protons in the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess directly from the NMR spectrum. mit.edulibretexts.org

For cyanohydrins, optically active mandelic acid in the presence of dimethylaminopyridine has been shown to be an excellent chiral shift reagent. nih.govrsc.org This system can lead to baseline separation of the signals corresponding to the methine proton of the two enantiomers in the 1H NMR spectrum. osdd.net Lanthanide-based chiral shift reagents, such as Eu(hfc)3, can also be used to form diastereomeric complexes and induce shifts in the NMR spectrum. mit.edulibretexts.org

Advanced NMR Techniques: Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), can provide detailed information about the connectivity of atoms within a molecule, which is crucial for structural elucidation and can aid in stereochemical analysis. longdom.org Solid-state NMR, by comparing experimental and computed tensor principal values, can also be a powerful tool for establishing relative stereochemistry, especially for compounds that are difficult to crystallize. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.net

For (2R)-2-Hydroxyhexanenitrile, the following characteristic vibrational bands would be expected:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretch: Bands in the 2850-3000 cm⁻¹ region due to the stretching of C-H bonds in the alkyl chain. mdpi.com

C≡N stretch: A sharp, medium-intensity band in the range of 2220-2260 cm⁻¹, which is characteristic of the nitrile functional group. iitm.ac.in

Polarimetry for Optical Purity Assessment

Polarimetry is a fundamental technique used to measure the optical rotation of chiral substances, which is their ability to rotate the plane of polarized light. iajps.comphytojournal.com This property is a direct consequence of chirality and is used to determine the optical purity of a sample. pharmaguru.co

The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l) using the formula: [α] = α / (l * c). pharmaguru.co

For this compound, a measured specific rotation can be compared to the known value for the enantiomerically pure compound to determine the optical purity, which is directly related to the enantiomeric excess. uobabylon.edu.iqdrawellanalytical.com A positive (+) or dextrorotatory rotation is expected for the (R)-enantiomer as indicated by some literature. nih.govlookchem.com The magnitude and sign of the rotation are dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, and the solvent. pharmaguru.co

High-Throughput Screening and Analysis Methods

The development and optimization of synthetic routes to chiral molecules like this compound heavily rely on the ability to rapidly screen catalysts and reaction conditions for both activity and enantioselectivity. Traditional analytical methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) on chiral stationary phases, offer high precision but are inherently low-throughput, creating a significant bottleneck in catalyst discovery and process development. acs.orgscispace.comresearchgate.net High-Throughput Screening (HTS) has emerged as a transformative approach, employing automation, miniaturization, and rapid detection methods to test thousands of samples in a fraction of the time required for conventional analysis. ewadirect.combmglabtech.com These techniques are pivotal for screening large catalyst libraries and for the directed evolution of enzymes used in biocatalysis. bmglabtech.comnih.gov

A significant challenge in developing HTS assays for cyanohydrin synthesis is the need for efficient and accurate determination of enantiomeric excess (ee). acs.org To address this, several innovative high-throughput methodologies have been developed, primarily focusing on enzymatic and chromogenic assays that circumvent the need for time-consuming chromatographic separation in the initial screening stages. acs.orgnih.gov

Chromogenic Assays for Hydroxynitrile Lyase (HNL) Activity

A key strategy in the biocatalytic synthesis of chiral cyanohydrins involves the use of hydroxynitrile lyases (HNLs). The directed evolution of these enzymes to improve their efficiency, stability, and substrate scope is a powerful tool, but it requires the screening of vast libraries of enzyme variants. nih.govrsc.org A chromogenic HTS method has been developed to facilitate this process, offering a sensitive and robust assay for HNL-catalyzed cyanohydrin synthesis. scispace.comnih.gov

This method is designed to be highly resistant to interference and sensitive enough to profile the substrate scope of HNLs directly from cell-free extracts or fermentation broths. researchgate.netnih.gov The assay's validity has been demonstrated through the successful generation of new variants of Prunus cerasoides hydroxynitrile lyase (PcHNL5) that exhibit higher catalytic efficiency and greater tolerance to acidic conditions. researchgate.netnih.gov The principle relies on a reaction that produces a colored product, allowing for rapid spectrophotometric measurement in a microplate format. Research has shown a strong correlation between the results from this HTS assay and those obtained from traditional GC analysis when profiling the substrate spectrum of wild-type PcHNL5. researchgate.net

| Substrate (Aldehyde) | Relative Activity (HTS Assay, %) | Relative Activity (GC Analysis, %) |

|---|---|---|

| Benzaldehyde (B42025) | 100 | 100 |

| 2-Chlorobenzaldehyde | 115 | 112 |

| 3-Chlorobenzaldehyde | 120 | 118 |

| 4-Chlorobenzaldehyde | 95 | 98 |

| 4-Methylbenzaldehyde | 85 | 83 |

Enzymatic Methods for Enantiomeric Excess (ee) Determination

For the rapid screening of catalyst libraries producing O-acetylated cyanohydrins, a high-throughput enzymatic method for determining enantiomeric excess (EMDee) has been established. acs.orgnih.gov This technique allows for the direct analysis of crude reaction mixtures without prior purification and can simultaneously determine reaction yield and enantioselectivity. acs.org The method involves a three-step enzymatic cascade performed in a single well of a microtiter plate: acs.orgacs.org

Quantification of Unreacted Aldehyde: The remaining substrate (e.g., benzaldehyde) is reduced by alcohol dehydrogenase using NADH as a cofactor. The decrease in NADH concentration is monitored by UV spectroscopy at 340 nm, allowing for the calculation of the initial reaction conversion. acs.orgacs.org

Selective Hydrolysis of One Enantiomer: A highly enantioselective lipase (B570770), such as Candida antarctica lipase B (CALB), is added. CALB selectively hydrolyzes one enantiomer (e.g., the S-enantiomer) of the O-acetylated cyanohydrin. The resulting free cyanohydrin is in equilibrium with the corresponding aldehyde, which can then be quantified in the same manner as the unreacted substrate. acs.org

Hydrolysis of the Remaining Enantiomer: Finally, an unspecific esterase is used to hydrolyze the remaining enantiomer, allowing for its quantification and the calculation of the total product yield. nih.govacs.org

This EMDee approach has shown excellent correlation with traditional GC analysis for determining enantiomeric excess, with a precision of approximately 10%, making it highly suitable for the primary screening of large catalyst libraries. acs.org

| Catalyst/Condition | ee (%) by EMDee | ee (%) by GC |

|---|---|---|

| Catalyst A | 85 | 88 |

| Catalyst B | 92 | 94 |

| Catalyst C | 70 | 73 |

| Catalyst D | 95 | 96 |

| Catalyst E | 54 | 58 |

These advanced HTS methodologies represent a significant leap forward, enabling researchers to overcome previous analytical limitations and accelerate the discovery of efficient and selective catalysts for the synthesis of important chiral intermediates like this compound.

Q & A

Q. What are the recommended synthetic routes for (2R)-2-Hydroxyhexanenitrile, and how can reaction conditions be optimized for enantiomeric purity?

Methodological Answer: The synthesis of this compound typically involves stereoselective cyanohydrin formation via catalytic asymmetric addition of hydrogen cyanide (HCN) to a ketone precursor. Key steps include:

- Catalyst Selection : Use chiral Lewis acid catalysts (e.g., Ti-salen complexes) to induce enantioselectivity .

- Temperature Control : Maintain sub-0°C conditions to minimize racemization.

- Purification : Employ chiral column chromatography or recrystallization with diastereomeric salt formation to isolate the (2R)-enantiomer.

- Analytical Validation : Confirm enantiomeric purity using chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation measurements, cross-referenced with PubChem’s stereochemistry data .

Q. How should researchers characterize the structural and thermal stability of this compound?

Methodological Answer:

- Structural Confirmation :

- Thermal Stability :

- Conduct thermogravimetric analysis (TGA) under inert atmosphere to assess decomposition thresholds (e.g., onset at 150–200°C).

- Monitor racemization via periodic optical rotation checks at elevated temperatures.

Advanced Research Questions

Q. How can contradictory neurotoxicity data for nitriles like this compound be resolved in mechanistic studies?

Methodological Answer: Contradictions in neurotoxicity studies (e.g., acute vs. chronic effects) require:

- Dose-Response Analysis : Establish NOAEL/LOAEL thresholds using rodent models, following EPA guidelines for 2-hexanone analogs .

- In Vitro/In Vivo Correlation : Compare cytotoxicity in SH-SY5Y neuronal cells with in vivo functional endpoints (e.g., motor coordination tests).

- Metabolite Profiling : Identify toxic intermediates (e.g., cyanide release) via LC-MS and correlate with clinical signs .

- Statistical Rigor : Apply ANOVA or mixed-effects models to address variability, as emphasized in ’s longitudinal design .

Q. What experimental designs are suitable for studying the stereochemical impact of this compound on enzymatic reactivity?

Methodological Answer:

- Enzyme Kinetics : Compare (2R)- and (2S)-enantiomers using:

- Substrate-Specific Assays : Measure and for alcohol dehydrogenase or cytochrome P450 isoforms.

- Inhibition Studies : Test competitive vs. non-competitive inhibition via Lineweaver-Burk plots.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict enantiomer-binding affinities .

- Control for Artifacts : Include racemic controls and validate enzyme purity via SDS-PAGE .

Data Contradiction Analysis

Q. How should researchers address discrepancies in the environmental persistence of this compound across marine and freshwater systems?

Methodological Answer:

- Controlled Simulation : Replicate marine (high salinity) vs. freshwater conditions in microcosms, measuring hydrolysis rates via GC-MS .

- Variable Isolation : Test pH, UV exposure, and microbial activity independently to identify key degradation drivers.

- Meta-Analysis : Cross-reference EPA HNS spill data (e.g., ’s marine behavior models) with lab results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.